3-Bromo-2-chloro-5-nitropyridin-4-amine
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Overview
Description
3-Bromo-2-chloro-5-nitropyridin-4-amine is a chemical compound with the molecular formula C5H3BrClN3O2 . It has a molecular weight of 252.45 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-chloro-5-nitropyridin-4-amine is 1S/C5H3BrClN3O2/c6-3-4 (8)2 (10 (11)12)1-9-5 (3)7/h1H, (H2,8,9) . Unfortunately, the search results did not provide a detailed molecular structure analysis.Physical And Chemical Properties Analysis
3-Bromo-2-chloro-5-nitropyridin-4-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Nucleophilic Substitution Reactions : Yao et al. (2005) discovered that the reaction of 3-bromo-4-nitropyridine with amine produces unexpected products due to nitro-group migration, which occurs in polar aprotic solvents. This highlights the compound's reactivity under different conditions and solvents, revealing its potential in diverse chemical synthesis processes (Yao, Blake, & Yang, 2005).
Large-Scale Oxidation Transformations : Agosti et al. (2017) demonstrated the synthesis of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation on a large scale. This study is significant for industrial applications, showcasing the feasibility of synthesizing related compounds in bulk while maintaining safety and consistency (Agosti et al., 2017).
Catalytic Amination : Ji et al. (2003) explored the selective amination of polyhalopyridines using a palladium-xantphos complex. Their study presents an efficient method to achieve high yields and chemoselectivity, which is crucial for the targeted synthesis of aminopyridines (Ji, Li, & Bunnelle, 2003).
Kinetic Studies : Hamed (1997) investigated the kinetics of reactions involving 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine with amines, providing insight into the influence of different substituents and solvents on the reaction rates. This research is valuable for understanding the reactivity and mechanism of similar compounds (Hamed, 1997).
Chemoselective Functionalization : Stroup et al. (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, demonstrating the selective substitution under different conditions. Such studies are crucial for the development of specific and efficient synthetic pathways (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
3-bromo-2-chloro-5-nitropyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN3O2/c6-3-4(8)2(10(11)12)1-9-5(3)7/h1H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMLJVIGDRMNQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Br)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856627 |
Source
|
Record name | 3-Bromo-2-chloro-5-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-5-nitropyridin-4-amine | |
CAS RN |
1268521-33-0 |
Source
|
Record name | 3-Bromo-2-chloro-5-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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